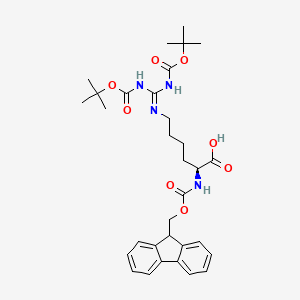
Fmoc-homoArg(Boc)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-homoArg(Boc)2-OH is a useful research compound. Its molecular formula is C32H42N4O8 and its molecular weight is 610.708. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Peptide Coupling Fmoc-homoArg(Boc)2-OH is primarily used in the synthesis of noncanonical amino acids and peptides. The compound is involved in the efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH, crucial for solid-phase synthesis to create peptides that can be further functionalized. This process involves double Boc protection for high material throughput and is optimized to prevent racemization (Polyak & Krauss, 2022).
2. Influence on Secondary Structure of Peptides Studies involving Fmoc as the N-α-protecting group have shown its significant influence on the secondary structure of peptides. Specifically, Fmoc groups support mainly a β-sheet conformation, whereas more coiled forms are found for deprotected samples. The presence of Fmoc groups has been demonstrated to affect the secondary structure, which is crucial in the design and functionality of peptides (Larsen et al., 1993).
3. Hydrogelation and Self-assembly The self-assembly and hydrogelation properties of Fmoc-tripeptides show a remarkable difference in properties based on the sequence of the peptide. For example, the sequence affects the formation of highly anisotropic fibrils versus highly branched fibrils, influencing the hydrogel's modulus and anisotropy. These differences are attributed to conformational variances, suggesting a method to control hydrogel properties (Cheng et al., 2010).
4. Synthesis of Amino Acid Derivatives N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, synthesized from this compound, can be efficiently incorporated into peptides using Fmoc-chemistry-based solid-phase peptide synthesis. The resulting peptides can then be chemoselectively glycosylated to generate neoglycopeptides, expanding the availability and applications of neoglycopeptide synthesis strategies (Carrasco et al., 2003).
Mécanisme D'action
Target of Action
In peptide synthesis, the primary target of Fmoc-homoArg(Boc)2-OH is the growing peptide chain. It is used to add a homoarginine residue to the peptide .
Mode of Action
This compound is added to the peptide chain through a process called coupling. The Fmoc group is a protective group that prevents unwanted reactions, and it is removed after the amino acid is added to the peptide chain .
Action Environment
The efficacy and stability of this compound, like other amino acids used in peptide synthesis, can be influenced by various factors in the reaction environment, such as pH, temperature, and the presence of other reactive species .
Analyse Biochimique
Biochemical Properties
Fmoc-homoArg(Boc)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group is introduced to the amino group of homoarginine, protecting it during the coupling reactions. The Boc groups protect the guanidino side chain of homoarginine, preventing unwanted side reactions .
In SPPS, this compound is used to introduce homoarginine residues into peptides. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. The Boc groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), exposing the guanidino group for further reactions .
Cellular Effects
This compound influences various cellular processes when incorporated into peptides. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing homoarginine residues have been shown to enhance cell adhesion and proliferation, making them useful in tissue engineering applications .
The incorporation of this compound into peptides can also modulate the activity of enzymes and receptors, leading to changes in cellular responses. These effects are mediated through interactions with specific biomolecules, such as integrins and growth factor receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc groups are removed under acidic conditions. This orthogonal protection strategy allows for the selective deprotection of specific functional groups during peptide synthesis .
At the molecular level, this compound interacts with enzymes involved in peptide bond formation, such as coupling reagents like PyBOP and TBTU. These interactions facilitate the formation of peptide bonds between amino acids, leading to the synthesis of peptides with homoarginine residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade when exposed to moisture or extreme temperatures . Over time, the stability of this compound in solution can decrease, affecting its efficiency in peptide synthesis .
Long-term studies have shown that peptides synthesized with this compound retain their biological activity and stability, making them suitable for various applications in biomedical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, peptides containing homoarginine residues have been shown to promote tissue regeneration and wound healing . At high doses, these peptides can exhibit toxic effects, such as inflammation and tissue damage .
Threshold effects have been observed, where the beneficial effects of this compound-containing peptides are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. During SPPS, the Fmoc group is removed by piperidine, and the Boc groups are removed by TFA, allowing the amino and guanidino groups to participate in peptide bond formation .
These metabolic pathways ensure the efficient incorporation of homoarginine residues into peptides, enhancing their biological activity and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its efficacy in peptide synthesis .
The transport and distribution of this compound are influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and effectiveness in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications .
These localization patterns ensure that this compound is available at the sites of peptide synthesis, facilitating the efficient incorporation of homoarginine residues into peptides .
Propriétés
IUPAC Name |
(2S)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEGDMIQQQRLOZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
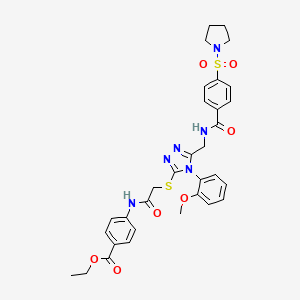
![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)
![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2641889.png)
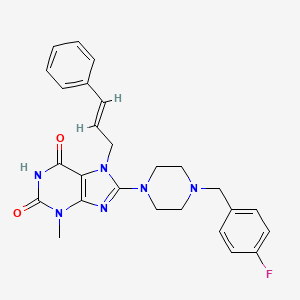
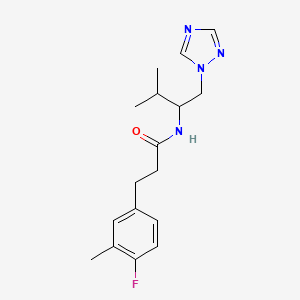
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine](/img/structure/B2641895.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)
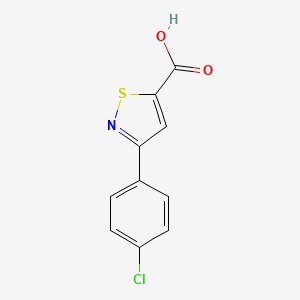
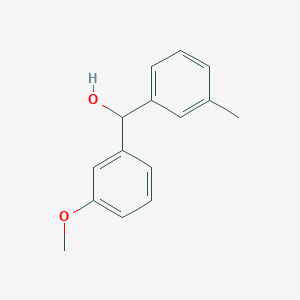
![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2641901.png)
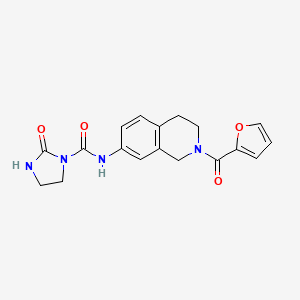
![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)
